Diethyl methylthiomethylphosphonate

Catalog No.
S752379
CAS No.
28460-01-7
M.F
C6H15O3PS
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl methylthiomethylphosphonate

CAS Number

28460-01-7

Product Name

Diethyl methylthiomethylphosphonate

IUPAC Name

1-[ethoxy(methylsulfanylmethyl)phosphoryl]oxyethane

Molecular Formula

C6H15O3PS

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C6H15O3PS/c1-4-8-10(7,6-11-3)9-5-2/h4-6H2,1-3H3

InChI Key

RAABCCZMKIIGJW-UHFFFAOYSA-N

SMILES

CCOP(=O)(CSC)OCC

Canonical SMILES

CCOP(=O)(CSC)OCC

Organic Synthesis:

  • Reactant: Diethyl(methylthiomethyl)phosphonate serves as a valuable building block in organic synthesis. Its unique structure allows the introduction of the phosphonate group into various molecules, enabling the creation of phosphonic acid derivatives crucial for various research purposes [, ].
  • Phosphorylation Reactions: Due to its reactive nature, this compound is employed in phosphorylation reactions, which are fundamental in studying biochemical processes and designing new drugs [].

Drug Discovery and Development:

  • Potential Therapeutic Agent: Ongoing research is exploring the potential of Diethyl(methylthiomethyl)phosphonate as a therapeutic agent for various diseases. Studies have shown promising results in inhibiting the progression of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease []. However, further research is necessary to determine its efficacy and safety for clinical use.
  • Exfoliating Agent: This compound exhibits exfoliating properties, meaning it reacts with specific proteins to form carbodiimides. These carbodiimides are valuable tools for cleaving peptide bonds, which holds potential applications in the synthesis of peptide-based drugs [].

Diethyl methylthiomethylphosphonate is an organophosphorus compound with the molecular formula C6H15O3PSC_6H_{15}O_3PS. It is characterized by the presence of a thiomethyl group attached to a phosphonate structure. This compound appears as a colorless liquid and is known for its reactivity and potential applications in various fields, including organic synthesis and chemical research. The compound is classified under the category of phosphonates, which are esters or salts of phosphonic acid, and it exhibits both biological activity and chemical reactivity that make it significant in both industrial and laboratory settings .

Typical of organophosphorus compounds. These include:

  • Nucleophilic Substitution: The thiomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl methylphosphonate and hydrogen sulfide.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to produce phosphonates, showcasing its utility in organic synthesis .

The compound also has implications in the synthesis of other organophosphorus compounds, which can be utilized in pharmaceuticals and agrochemicals.

The synthesis of diethyl methylthiomethylphosphonate can be achieved through several methods:

  • Reaction of Thiomethanol with Diethyl Phosphite: This method involves the direct reaction of thiomethanol with diethyl phosphite under controlled conditions.
  • Phospha-Michael Addition: This involves the addition of a thiol to an activated alkene in the presence of a base, allowing for the formation of the desired phosphonate structure .
  • Use of Methyl Halides: Another approach includes reacting diethyl phosphonate with methyl halides under basic conditions to introduce the thiomethyl group into the phosphonate framework .

These methods highlight the versatility in synthesizing this compound, allowing for variations that could tailor its properties for specific applications.

Diethyl methylthiomethylphosphonate has several notable applications:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for creating other phosphorus-containing compounds.
  • Flame Retardants: Similar to other organophosphorus compounds, it may find use as a flame retardant due to its chemical properties.
  • Research Tool: In biochemical research, it can be employed as a substrate or inhibitor for studying enzyme activities related to phosphorus metabolism .

The compound's unique structure allows it to participate in various chemical processes that are valuable in both industrial and research contexts.

Interaction studies involving diethyl methylthiomethylphosphonate focus on its reactivity with biological molecules and other chemical species. Research has shown that organophosphorus compounds can interact with proteins and enzymes, potentially leading to inhibition or modification of their activity. Studies involving similar compounds have indicated that these interactions can lead to significant biological effects, including toxicity .

Ongoing research aims to better understand these interactions, particularly regarding their implications for safety and efficacy in applications ranging from agriculture to pharmaceuticals.

Diethyl methylthiomethylphosphonate shares structural similarities with several other organophosphorus compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Dimethyl methylphosphonateC5H13O3PC_5H_{13}O_3PUsed as a flame retardant; involved in chemical weapon synthesis .
Diethyl methylphosphoniteC5H13O2PC_5H_{13}O_2PLess toxic than other organophosphates; used in organic synthesis .
Diethyl phosphonateC4H11O4PC_4H_{11}O_4PCommonly used as a precursor in various chemical syntheses .
Diisopropyl methylphosphonateC7H17O3PC_7H_{17}O3PKnown for its application in agriculture and as a solvent .

Diethyl methylthiomethylphosphonate's unique presence of a thiomethyl group distinguishes it from these similar compounds. This structural feature may impart different reactivity patterns and biological interactions compared to its analogs.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl (methylthiomethyl)phosphonate

Dates

Modify: 2023-08-15

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